4-Methyl-2-[(2-pyridinylamino)methyl]phenol
Overview
Description
“4-Methyl-2-[(2-pyridinylamino)methyl]phenol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 214.27 .Scientific Research Applications
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Scientific Field: Lignocellulosic Biomass Processing
- Application Summary : This compound is mentioned in the context of a study on the significance of structural components of lignocellulosic biomass on volatile organic compounds presence on biochar .
- Methods of Application : The study involves the thermochemical processing of lignocellulosic biomass components, based on cellulose, hemicellulose, and lignin pyrolysis/torrefaction chemistry data .
- Results or Outcomes : The study identified 10 volatile organic compounds from cellulose, hemicellulose, and lignin pyrolysis as potentially harmful due to properties such as carcinogenicity, toxicity, flammability, skin corrosion/irritation, eye irritation, and mutagenicity .
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Scientific Field: Crystal Growth
- Application Summary : The compound is used in the growth of 2-amino 4-methyl pyridinium fumarate—AMPF crystals .
- Methods of Application : The AMPF crystals are grown by the traditional slow evaporation solution growth method .
- Results or Outcomes : Single XRD data reveal that the AMPF crystalline specimen is monoclinic in nature .
- Scientific Field: Chemical Synthesis
- Application Summary : This compound is often used as a building block in chemical synthesis .
- Methods of Application : The specific methods of application can vary widely depending on the particular synthesis pathway and the desired end product .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound in synthesis can enable the production of a wide range of different chemical compounds .
- Scientific Field: Chemical Storage
- Application Summary : This compound is often stored for use in various chemical reactions .
- Methods of Application : The specific methods of application can vary widely depending on the particular reaction and the desired end product .
- Results or Outcomes : The outcomes can also vary widely, but the use of this compound in reactions can enable the production of a wide range of different chemical compounds .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-[(pyridin-2-ylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXXITSFOHPNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349469 | |
Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[(2-pyridinylamino)methyl]phenol | |
CAS RN |
632329-79-4 | |
Record name | 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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